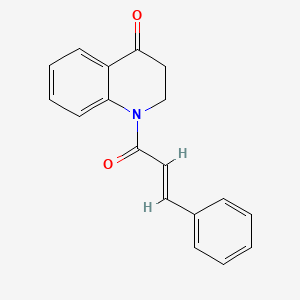

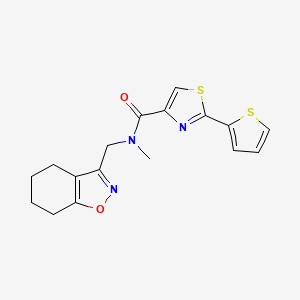

![molecular formula C20H14FN3O B5572582 2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol is a chemical compound that has been the focus of scientific research due to its potential use in various applications. It is a quinazoline derivative that has shown promising results in the treatment of several diseases.

科学的研究の応用

Anti-Inflammatory Activity

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential for inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity. These compounds have improved solubility in water or PBS buffer systems, highlighting their potential for biomedical applications (Sun et al., 2019).

Corrosion Inhibition

A Schiff base and its coordination polymers with manganese(II), copper(II), and zinc(II) ions have been synthesized and characterized, showing appreciable corrosion inhibition properties for mild steel in acidic medium. This research opens avenues for the development of new materials for protecting metals against corrosion (Mishra et al., 2015).

Tyrosine Kinase Inhibition

Studies on 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor's (EGFR) tyrosine kinase activity have provided insights into the structural requirements for effective inhibition. These compounds, by competitively binding at the ATP site of the enzyme, offer a basis for designing new anticancer agents (Thompson et al., 1997).

Fluorescent Chemosensors for Zinc Ion

A novel compound has been developed as a highly selective and sensitive fluorescent probe for Zn(2+), with potential applications in monitoring intracellular Zn(2+) concentrations. This chemosensor's ability to selectively fluoresce in the presence of Zn(2+) makes it a valuable tool for biological and environmental monitoring (Saha et al., 2011).

Synthesis of Quinazolin-4(3H)-ones

Efficient synthesis methods have been developed for 2-phenylquinazolin-4(3H)-ones, highlighting the quinazoline moiety's therapeutic potential across various biological activities. These synthesis approaches contribute to the broader availability of quinazoline derivatives for pharmacological testing (Karnakar et al., 2011).

作用機序

Target of Action

It is believed to act by inhibiting the activity of specific enzymes and receptors.

Mode of Action

It is believed to inhibit the activity of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.

Biochemical Pathways

Pharmacokinetics

It is known that the compound has a broad range of activity against different targets.

Result of Action

In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.

Action Environment

It is known that the compound has a broad range of activity against different targets, making it a potentially useful compound for the development of drugs that target multiple pathways. It also has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high doses.

特性

IUPAC Name |

2-[4-(3-fluoroanilino)quinazolin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-13-6-5-7-14(12-13)22-19-15-8-1-3-10-17(15)23-20(24-19)16-9-2-4-11-18(16)25/h1-12,25H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBZHTSGAUKMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)

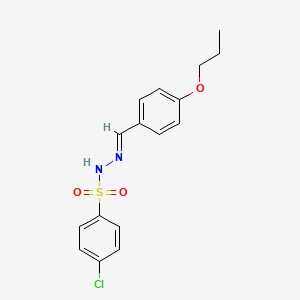

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)

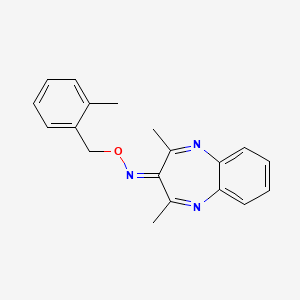

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)

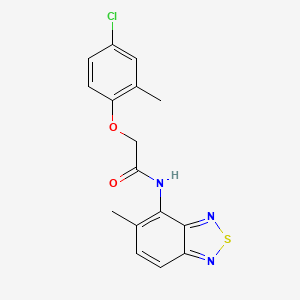

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)